molecular formula C17H24N2O2 B2484597 N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide CAS No. 1311791-25-9

N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2484597
CAS RN: 1311791-25-9
M. Wt: 288.391
InChI Key: MSOCNBHGCNHIRK-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide, commonly known as CMDBP, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that has a molecular weight of 329.45 g/mol. CMDBP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and analytical chemistry.

Mechanism of Action

The exact mechanism of action of CMDBP is not fully understood, but it is believed to involve the modulation of various cellular pathways. It has been suggested that CMDBP induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. Additionally, CMDBP has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
CMDBP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against oxidative stress-induced neuronal cell death. Additionally, CMDBP has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMDBP in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities, which makes it a promising candidate for drug discovery. However, one of the limitations of using CMDBP is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of CMDBP. One area of research is the development of CMDBP-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CMDBP and its effects on various cellular pathways. Furthermore, the development of new synthesis methods for CMDBP could lead to the production of more efficient and cost-effective compounds.

Synthesis Methods

The synthesis of CMDBP involves the reaction between 4-methoxyphenylacetonitrile and 1-cyano-1,3-dimethylbutane in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction takes place at a temperature of 80-90°C for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

CMDBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In one study, CMDBP was found to induce apoptosis in human breast cancer cells by activating the caspase pathway. In another study, it was shown to reduce inflammation in a mouse model of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines. Furthermore, CMDBP has been shown to protect against oxidative stress-induced neuronal cell death in a rat model of Parkinson's disease.

properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(2)11-17(3,12-18)19-16(20)10-7-14-5-8-15(21-4)9-6-14/h5-6,8-9,13H,7,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOCNBHGCNHIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,3-dimethylbutyl)-3-(4-methoxyphenyl)propanamide

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